molecular formula C21H17Cl2N5OS B3006831 3-[5-[(3,4-Dichlorophenyl)methylthio]-4-ethyl-1,2,4-triazol-3-yl]-1-phenyl-4-pyridazinone CAS No. 478063-60-4

3-[5-[(3,4-Dichlorophenyl)methylthio]-4-ethyl-1,2,4-triazol-3-yl]-1-phenyl-4-pyridazinone

Cat. No.: B3006831
CAS No.: 478063-60-4
M. Wt: 458.36
InChI Key: LIOAXJASPFPCTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[5-[(3,4-dichlorophenyl)methylthio]-4-ethyl-1,2,4-triazol-3-yl]-1-phenyl-4-pyridazinone is a dichlorobenzene.

Scientific Research Applications

Herbicide Research

  • Pyridazinone Herbicides : Pyridazinone compounds, including those with structural similarities to 3-[5-[(3,4-Dichlorophenyl)methylthio]-4-ethyl-1,2,4-triazol-3-yl]-1-phenyl-4-pyridazinone, have been studied for their herbicidal properties. These compounds inhibit photosynthesis and the Hill reaction in barley, contributing to their phytotoxicity. They have modes of action similar to other herbicides like atrazine, and some derivatives show additional properties like resistance to metabolic detoxication in plants and interference with chloroplast development (Hilton et al., 1969).

Antimicrobial Research

  • Synthesis and Reactions for Antimicrobial Applications : The synthesis and reaction of pyridazinone derivatives, including those structurally related to the compound , have been explored for their potential in antimicrobial applications. For instance, reactions with different reagents have been studied, showing moderate antibacterial activity against Gram-positive strains in some derivatives (Abdel, 1991).

Anticoccidial Activity

  • Synthesis for Anticoccidial Properties : The synthesis of pyridazinone derivatives, akin to this compound, has been investigated for their potential as anticoccidial agents. Specific derivatives demonstrated promising anticoccidial activity, highlighting the potential of these compounds in veterinary medicine and poultry industry (Shibamoto & Nishimura, 1986).

Antiviral and Anticonvulsant Research

  • Synthesis for Antiviral and Anticonvulsant Properties : Pyridazinone compounds, including those similar to this compound, have been synthesized and tested for their antiviral and anticonvulsant activities. Certain derivatives have shown promising results in these fields, suggesting their potential therapeutic applications (Hashem et al., 2007), (Xu et al., 1991).

Properties

IUPAC Name

3-[5-[(3,4-dichlorophenyl)methylsulfanyl]-4-ethyl-1,2,4-triazol-3-yl]-1-phenylpyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17Cl2N5OS/c1-2-27-20(19-18(29)10-11-28(26-19)15-6-4-3-5-7-15)24-25-21(27)30-13-14-8-9-16(22)17(23)12-14/h3-12H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIOAXJASPFPCTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC2=CC(=C(C=C2)Cl)Cl)C3=NN(C=CC3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17Cl2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[5-[(3,4-Dichlorophenyl)methylthio]-4-ethyl-1,2,4-triazol-3-yl]-1-phenyl-4-pyridazinone
Reactant of Route 2
Reactant of Route 2
3-[5-[(3,4-Dichlorophenyl)methylthio]-4-ethyl-1,2,4-triazol-3-yl]-1-phenyl-4-pyridazinone
Reactant of Route 3
Reactant of Route 3
3-[5-[(3,4-Dichlorophenyl)methylthio]-4-ethyl-1,2,4-triazol-3-yl]-1-phenyl-4-pyridazinone
Reactant of Route 4
3-[5-[(3,4-Dichlorophenyl)methylthio]-4-ethyl-1,2,4-triazol-3-yl]-1-phenyl-4-pyridazinone
Reactant of Route 5
Reactant of Route 5
3-[5-[(3,4-Dichlorophenyl)methylthio]-4-ethyl-1,2,4-triazol-3-yl]-1-phenyl-4-pyridazinone
Reactant of Route 6
Reactant of Route 6
3-[5-[(3,4-Dichlorophenyl)methylthio]-4-ethyl-1,2,4-triazol-3-yl]-1-phenyl-4-pyridazinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.